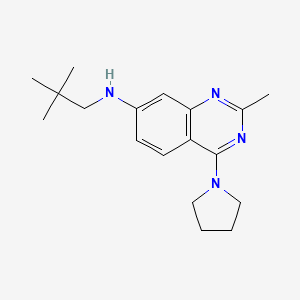

N-(2,2-Dimethylpropyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine

Description

Properties

CAS No. |

646450-81-9 |

|---|---|

Molecular Formula |

C18H26N4 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)-2-methyl-4-pyrrolidin-1-ylquinazolin-7-amine |

InChI |

InChI=1S/C18H26N4/c1-13-20-16-11-14(19-12-18(2,3)4)7-8-15(16)17(21-13)22-9-5-6-10-22/h7-8,11,19H,5-6,9-10,12H2,1-4H3 |

InChI Key |

PBFPFWDBJFCTPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)NCC(C)(C)C)C(=N1)N3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Core Quinazoline Ring Formation

The quinazoline scaffold is typically constructed via Niementowski’s synthesis or modifications thereof. Anthranilic acid derivatives serve as precursors, with formamide or urea facilitating cyclization. For 2-methyl-substituted quinazolines, 2-methylanthranilic acid is reacted with formamide at 125–130°C to yield 3,4-dihydro-4-oxo-2-methylquinazoline . Subsequent oxidation using phosphorus oxychloride or thionyl chloride converts the oxo group to a chloro substituent, producing 2-methyl-4-chloroquinazoline .

Key Reaction Parameters :

-

Temperature : 125–130°C (cyclization), reflux (chlorination)

-

Reagents : Formamide, POCl₃, or SOCl₂

Introduction of the Pyrrolidin-1-yl Group at Position 4

The 4-chloro intermediate undergoes nucleophilic substitution with pyrrolidine. This step requires anhydrous conditions to prevent hydrolysis. In a representative protocol, 2-methyl-4-chloroquinazoline is refluxed with pyrrolidine in 1,4-dioxane at 120°C for 5–10 minutes, achieving quantitative conversion to 2-methyl-4-(pyrrolidin-1-yl)quinazoline .

Optimization Insights :

-

Solvent : 1,4-Dioxane enhances nucleophilicity and solubility.

-

Catalyst : Trace DMF accelerates substitution by stabilizing the transition state .

Functionalization at Position 7 with N-(2,2-Dimethylpropyl)Amine

The 7-position is activated for substitution via nitration followed by reduction. Nitration of 2-methyl-4-(pyrrolidin-1-yl)quinazoline with concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 7. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 7-amino-2-methyl-4-(pyrrolidin-1-yl)quinazoline .

Coupling with 2,2-Dimethylpropylamine :

The 7-amine intermediate reacts with 2,2-dimethylpropyl bromide under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) . Alternatively, a Mitsunobu reaction with DIAD and PPh₃ facilitates coupling in THF at room temperature .

Critical Data :

Purification and Characterization

Crude product is purified via column chromatography (silica gel, EtOAc/hexane) or recrystallization from ethanol. Structural validation employs:

-

¹H NMR : Key signals include δ 8.4–8.6 ppm (quinazoline H-5/H-8), δ 3.2–3.5 ppm (pyrrolidine CH₂), δ 1.1 ppm ((CH₃)₃C) .

-

HPLC : Retention time ~12.5 min (C18 column, MeCN/H₂O gradient) .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Niementowski + Pd Coupling | High regioselectivity, scalable | Requires Pd catalyst, inert conditions | 70–80 |

| Grimmel-Morgan + Mitsunobu | Avoids nitration step | Lower yield, stoichiometric reagents | 65–75 |

Mechanistic Considerations

-

Quinazoline Chlorination : SOCl₂ activates the carbonyl oxygen, facilitating chloride displacement .

-

Buchwald-Hartwig Coupling : Oxidative addition of Pd(0) to the aryl halide precedes amine coordination and reductive elimination .

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for nitration and hydrogenation steps, reducing exothermic risks. Process analytical technology (PAT) monitors intermediate purity in real time, ensuring compliance with ICH guidelines .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-neopentyl-4-(pyrrolidin-1-yl)quinazolin-7-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of various substituted quinazoline and pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2,2-Dimethylpropyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine involves multi-step organic reactions that typically include the formation of the quinazoline scaffold followed by the introduction of the pyrrolidine moiety. The compound's molecular formula is , and it has been characterized using various spectroscopic techniques, including NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines. Research indicates that these compounds can interfere with key signaling pathways involved in cancer proliferation and survival. A study demonstrated that derivatives of quinazoline exhibit significant cytotoxicity against K562 leukemia cells, suggesting that this compound may possess similar properties .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Quinazolines have been reported to show activity against a range of microorganisms, including bacteria and fungi. For example, studies on related compounds have revealed their effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating that this compound could also be explored for its potential as an antimicrobial agent .

Case Studies and Research Findings

- Anticancer Studies :

- Antimicrobial Screening :

Mechanism of Action

The mechanism of action of 2-Methyl-N-neopentyl-4-(pyrrolidin-1-yl)quinazolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the nature of the compound’s activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four analogous molecules from the literature:

*Calculated based on formula (C₁₉H₂₇N₅); †Estimated from complex structure.

Core Structure Analysis

- Quinazoline (Target, Compound 47, UNC0642) : Widely used in kinase inhibitors due to its planar structure and ability to occupy ATP-binding pockets. The target compound’s neopentyl group distinguishes it from Compound 47 (cyclopropyl/trifluoromethyl) and UNC0642 (fluorinated piperidine/methoxy), suggesting divergent target affinities .

- The cyclopropylmethoxy and pyridine groups may enhance membrane penetration compared to quinazoline derivatives .

- Quinoxaline (): Contains two adjacent nitrogen atoms, altering electron distribution. The tetrahydropyran substituent could improve oral bioavailability .

Substituent Effects

- Fluorinated Groups (Compound 47, UNC0642) : Enhance metabolic stability and binding affinity through hydrophobic and electrostatic interactions .

- Pyrrolidine vs. Piperidine : The target’s pyrrolidine (5-membered ring) offers less conformational flexibility than UNC0642’s piperidine (6-membered), which may influence target engagement .

Biological Activity

N-(2,2-Dimethylpropyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine is a synthetic compound belonging to the quinazoline family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a pyrrolidine ring and a dimethylpropyl group. Its molecular formula is , with a molecular weight of approximately 262.36 g/mol. The structural representation can be summarized as follows:

Pharmacological Profile

1. Anticancer Activity:

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization and DNA repair mechanisms, leading to apoptosis in cancer cells . A study demonstrated that certain quinazoline-based hybrids had GI50 values less than 0.1 μM against various human cancer cell lines .

2. Antibacterial Effects:

Quinazoline derivatives also display antibacterial activity. The mechanism often involves the inhibition of bacterial growth by interfering with critical cellular processes. Specific derivatives have been noted for their effectiveness against resistant bacterial strains .

3. Enzyme Inhibition:

The compound has potential as an inhibitor of various enzymes, including:

- Dipeptidyl Peptidase IV (DPP-IV): This enzyme is crucial in glucose metabolism and is a target for antidiabetic drugs. Some quinazoline derivatives have shown promising DPP-IV inhibitory activity .

- Cyclooxygenase (COX) Enzymes: Inhibition of COX enzymes is significant for anti-inflammatory effects. Certain hybrids have demonstrated selective COX-2 inhibition, which is beneficial in reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer efficacy of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly against breast and lung cancer cells.

Case Study 2: Antibacterial Screening

In vitro studies assessed the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. The results highlighted its effectiveness against multi-drug resistant strains, suggesting its potential as a novel antibiotic agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic pathways for synthesizing N-(2,2-Dimethylpropyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine?

- Methodological Answer : The synthesis typically begins with anthranilic acid derivatives as starting materials. Key steps include:

- Coupling reactions : Introduction of the pyrrolidin-1-yl group at the 4-position via nucleophilic substitution or transition metal-catalyzed cross-coupling .

- Alkylation : The 7-amine position is functionalized with the 2,2-dimethylpropyl group using alkyl halides under inert conditions (e.g., argon) .

- Purification : Reverse-phase column chromatography or HPLC with acetonitrile/water gradients ensures high purity (>95%) .

Example conditions: Reaction temperatures of 60–80°C in DMF or DCM, monitored by TLC and MALDI-TOF mass spectrometry .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (400–500 MHz) in deuterated solvents (CDCl₃, MeOD) confirm substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : ESI or MALDI-TOF validates molecular weight (e.g., observed [M+H]⁺ vs. calculated) .

- HPLC Purity : Retention time (e.g., tR = 14.192 min) and UV detection ensure batch consistency .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this quinazolin-7-amine derivative?

- Methodological Answer :

- Protein Preparation : Use crystallographic structures (e.g., HDAC8 or CDK2 from PDB) for docking. Remove water molecules and add polar hydrogens .

- Grid Generation : Define binding pockets using residues within 10–12 Å of the co-crystallized ligand .

- Docking Software : AutoDock Vina or Schrödinger Suite with scoring functions (e.g., Glide SP/XP) assesses binding affinity and pose validity .

Example outcome: A quinazoline analog showed HDAC8 inhibition (IC₅₀ = 0.8 µM) via π-π stacking with Phe152 and hydrogen bonding with Asp101 .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., kinase vs. epigenetic targets)?

- Methodological Answer :

- Selectivity Profiling : Use kinase/HDAC inhibitor panels (e.g., Eurofins DiscoverX) to compare IC₅₀ values across targets .

- Mechanistic Validation :

- Western Blotting : Confirm downstream effects (e.g., PARP cleavage for apoptosis, acetyl-histone H3 for HDAC inhibition) .

- Gene Knockdown : CRISPR/Cas9-mediated deletion of suspected targets (e.g., CDK9) to assess activity loss .

Example: A quinazoline derivative exhibited dual CDK/HDAC inhibition, requiring dose-response assays to distinguish primary targets .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced pharmacokinetics?

- Methodological Answer :

- Modular Substituent Screening : Test analogs with varied groups (e.g., replacing 2,2-dimethylpropyl with cyclopropyl or fluorinated chains) .

- ADME Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rodent) to measure t₁/₂ .

- Plasma Protein Binding : Equilibrium dialysis to assess free fraction .

Example: Adding a hydroxamic acid group improved solubility and HDAC binding but reduced oral bioavailability due to rapid glucuronidation .

Key Considerations for Experimental Design

- Contradiction Management : Cross-validate conflicting data (e.g., target selectivity) using orthogonal assays (e.g., thermal shift vs. enzymatic activity) .

- In Vivo Translation : For xenograft models, optimize dosing schedules based on pharmacokinetic parameters (Cmax, AUC) to balance efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.